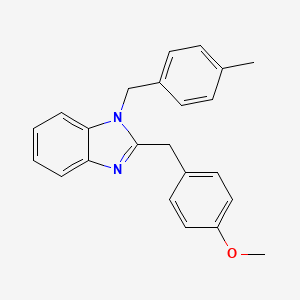![molecular formula C16H13ClF3NO B5714194 N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5714194.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and inflammation. A-769662 has received significant attention in recent years due to its potential as a therapeutic agent for various metabolic disorders, including type 2 diabetes, obesity, and cancer.
作用機序
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide activates AMPK allosterically by binding to its γ subunit, leading to conformational changes that enhance its activity. AMPK activation results in the phosphorylation of various downstream targets involved in energy metabolism, including acetyl-CoA carboxylase, HMG-CoA reductase, and glycogen synthase. This leads to increased fatty acid oxidation, decreased lipogenesis, and increased glucose uptake and utilization.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In skeletal muscle cells, this compound increases glucose uptake and fatty acid oxidation, leading to improved energy metabolism. In adipocytes, this compound improves insulin sensitivity and reduces lipogenesis, which may be beneficial for the treatment of obesity and type 2 diabetes. In hepatocytes, this compound reduces hepatic glucose production and improves glucose homeostasis. In cancer cells, this compound induces autophagy and inhibits mTOR signaling, suggesting its potential as an anti-cancer agent.
実験室実験の利点と制限
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide has several advantages as a research tool, including its specificity for AMPK activation, its ability to activate AMPK allosterically, and its potential as a therapeutic agent for various metabolic disorders. However, this compound also has some limitations, including its relatively low potency compared to other AMPK activators, its potential for off-target effects, and its limited bioavailability in vivo.
将来の方向性
Several future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide include:
1. Optimization of the synthesis and pharmacological properties of this compound to improve its potency, selectivity, and bioavailability.
2. Investigation of the effects of this compound on other physiological processes, such as inflammation, oxidative stress, and mitochondrial function.
3. Evaluation of the therapeutic potential of this compound for various metabolic disorders, including type 2 diabetes, obesity, and cancer.
4. Development of novel AMPK activators based on the structure of this compound, with improved pharmacological properties and therapeutic potential.
In conclusion, this compound is a small molecule activator of AMPK with potential as a therapeutic agent for various metabolic disorders. Its mechanism of action involves allosteric activation of AMPK, leading to improved energy metabolism and downstream signaling pathways. This compound has been extensively studied in vitro and in vivo, and several future directions for research on this compound have been proposed.
合成法
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide involves a multi-step process starting from 4-chloro-2-trifluoromethylbenzoic acid and 3,5-dimethylbenzoyl chloride. The reaction proceeds through several intermediate steps, including esterification, amidation, and cyclization, to yield the final product. The synthesis of this compound has been optimized to achieve high purity and yield, and various modifications have been made to improve its pharmacological properties.
科学的研究の応用
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide has been extensively studied in vitro and in vivo for its effects on AMPK activation and downstream signaling pathways. It has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, improve insulin sensitivity in adipocytes, and reduce hepatic glucose production in hepatocytes. This compound has also been shown to induce autophagy and inhibit mTOR signaling in cancer cells, suggesting its potential as an anti-cancer agent.
特性
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO/c1-9-5-10(2)7-11(6-9)15(22)21-14-4-3-12(17)8-13(14)16(18,19)20/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIQGXRNFRKCNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(dimethylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5714116.png)




![3,4-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5714155.png)


![N-{[(2-phenylethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5714170.png)

![N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5714202.png)
![1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5714207.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N,N-diethyl-2-furamide](/img/structure/B5714210.png)
